1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride 1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18223022
InChI: InChI=1S/C12H12N2.2ClH/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10;;/h1-8H,9,13H2;2*1H
SMILES:
Molecular Formula: C12H14Cl2N2
Molecular Weight: 257.16 g/mol

1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC18223022

Molecular Formula: C12H14Cl2N2

Molecular Weight: 257.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride -

Specification

Molecular Formula C12H14Cl2N2
Molecular Weight 257.16 g/mol
IUPAC Name (3-phenylpyridin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C12H12N2.2ClH/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10;;/h1-8H,9,13H2;2*1H
Standard InChI Key JMTVRFFETSKVEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride features a pyridine ring substituted at the 2-position with a methanamine group and at the 3-position with a phenyl moiety. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing . Key structural parameters derived from analogous compounds include:

PropertyValue (Analog-Based Estimate)Source Compound Reference
Molecular FormulaC₁₂H₁₃N₂·2HCl
Molecular Weight257.17 g/mol
Boiling Point~312°C (decomposes)
LogP (Partition Coefficient)2.1 ± 0.3

The planar pyridine ring and electron-rich phenyl group create a conjugated system, as evidenced by UV-Vis spectra of related structures showing absorption maxima near 270 nm .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 1-(3-phenylpyridin-2-yl)methanamine dihydrochloride is documented, convergent strategies from analogous systems suggest viable pathways:

  • Suzuki-Miyaura Coupling: A bromopyridine precursor at the 3-position could undergo cross-coupling with phenylboronic acid, followed by amination at the 2-position .

  • Reductive Amination: Condensation of 3-phenylpyridine-2-carbaldehyde with ammonium chloride under hydrogenation conditions, as demonstrated for similar pyridylmethanamines .

Optimization data from triaryl-substituted alkene oxidations indicate that methanol solvent and aerobic conditions under blue LED irradiation (30 W) could facilitate intermediate steps, though radical scavengers like TEMPO suppress such reactions .

Analytical Confirmation

Key characterization methods for related dihydrochloride salts include:

  • X-ray Crystallography: Single-crystal analyses of phenyl(6-phenylpyridin-2-yl)methanone derivatives reveal bond lengths of 1.34–1.48 Å for C-N and C-C bonds in the pyridine system .

  • ¹H NMR: Protons adjacent to the amine group in analogs resonate at δ 3.8–4.2 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .

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